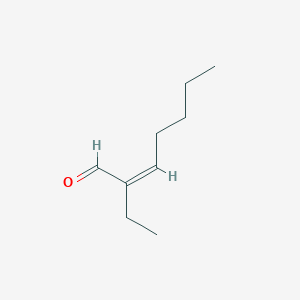

2-Ethyl-2-heptenal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-heptenal can be achieved through various organic reactions. One common method involves the aldol condensation of butanal with acetaldehyde, followed by dehydration to form the desired aldehyde. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the (2Z)-isomer.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions are optimized to maintain the stability of the product and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethyl-2-heptenal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The double bond in this compound can undergo electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in carbon tetrachloride.

Major Products Formed:

Oxidation: 2-Ethyl-3-butylacrylic acid.

Reduction: 2-Ethyl-3-butylacryl alcohol.

Substitution: 2-Bromo-2-ethyl-3-butylacrolein.

Aplicaciones Científicas De Investigación

Chemistry

- Synthesis of Complex Organic Molecules:

- 2-Ethyl-2-heptenal serves as a starting material for synthesizing more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄ | 2-Ethyl-3-butylacrylic acid |

| Reduction | NaBH₄ | 2-Ethyl-3-butylacryl alcohol |

| Substitution | Br₂ | 2-Bromo-2-ethyl-3-butylacrolein |

Biology

- Biological Activities:

-

Mechanism of Action:

- The aldehyde group in this compound can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity. This mechanism underlies its biological effects, including antimicrobial activity.

Medicine

- Therapeutic Potential:

- Ongoing research explores the therapeutic applications of this compound in drug development. Its unique chemical properties may lead to new treatments for infections or other diseases.

Industrial Applications

-

Flavoring Agent:

- In the food industry, this compound is used as a flavoring agent due to its pronounced aroma. It enhances the sensory profile of various food products.

- Intermediate in Synthesis:

- Insecticides and Preservatives:

Case Studies

Case Study 1: Antifungal Activity

A study demonstrated that this compound effectively inhibited fungal growth in stored grains, highlighting its potential as a natural preservative in agriculture .

Case Study 2: Flavor Profile Analysis

Research on meat from chickens fed diets supplemented with alternative proteins revealed significant differences in volatile compounds, including those derived from this compound. This study emphasizes its role in enhancing flavor profiles in poultry products .

Mecanismo De Acción

The mechanism of action of 2-Ethyl-2-heptenal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including antimicrobial activity. The compound’s ability to undergo electrophilic addition reactions also plays a role in its mechanism of action.

Comparación Con Compuestos Similares

- 2-Ethyl-2-heptenal

- 2-Butyl-2-ethylacrolein

- 2-Methyl-3-butylacrolein

Comparison: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher boiling point and a more pronounced aroma, making it particularly valuable as a flavoring agent. Its reactivity in chemical reactions also differs, providing unique opportunities for its use in synthetic chemistry .

Actividad Biológica

2-Ethyl-2-heptenal is an organic compound belonging to the aldehyde family, characterized by its unique chemical structure and notable biological activity. This compound has garnered attention in various fields, including food science, pharmacology, and environmental science due to its potential antimicrobial, antifungal, and therapeutic properties.

This compound (CAS Number: 10031-88-6) has the molecular formula C9H16O and a molecular weight of approximately 140.23 g/mol. The compound is a colorless to pale yellow liquid with a characteristic odor, making it useful as a flavoring agent in the food industry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for use in food preservation and as an antimicrobial agent in pharmaceuticals. For instance, studies have demonstrated its effectiveness against common pathogens such as Escherichia coli and Candida albicans .

The mechanism by which this compound exerts its biological effects involves its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can modulate enzyme activity, leading to its observed antimicrobial effects. The aldehyde group is particularly reactive, allowing for electrophilic addition reactions that contribute to its biological activity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Antimicrobial Activity | Boiling Point (°C) | Aroma Profile |

|---|---|---|---|

| This compound | High | 158 | Fruity |

| 2-Butyl-2-ethylacrolein | Moderate | 170 | Earthy |

| 2-Methyl-3-butylacrolein | Low | 165 | Sweet |

Food Preservation

In a study examining the effects of high hydrostatic pressure (HHP) on food aroma compounds, it was found that treatment with HHP increased the concentration of various aldehydes, including this compound. This suggests that the compound could play a role in enhancing flavor profiles while also providing antimicrobial benefits during food processing .

Environmental Applications

The antifungal properties of this compound have been explored for preserving moist plant materials such as straw and grains. Its efficacy in preventing fungal growth makes it a valuable compound in agricultural practices aimed at improving crop storage and reducing spoilage .

Research Findings

Recent studies have focused on the synthesis and application of this compound in various fields:

- Antifungal Activity : Research has confirmed that both this compound and its acid derivatives possess strong antifungal properties, effective against several fungal strains .

- Toxicological Studies : Toxicological assessments indicate that exposure to high concentrations of this compound does not result in significant toxicity or carcinogenic effects in animal models .

- Flavoring Agent : As a flavoring agent, it has been shown to enhance the aroma profile of various food products without compromising safety or quality .

Propiedades

Número CAS |

10031-88-6 |

|---|---|

Fórmula molecular |

C9H16O |

Peso molecular |

140.22 g/mol |

Nombre IUPAC |

2-ethylhept-2-enal |

InChI |

InChI=1S/C9H16O/c1-3-5-6-7-9(4-2)8-10/h7-8H,3-6H2,1-2H3 |

Clave InChI |

RKQKOUYEJBHOFR-UHFFFAOYSA-N |

SMILES |

CCCCC=C(CC)C=O |

SMILES isomérico |

CCCC/C=C(/CC)\C=O |

SMILES canónico |

CCCCC=C(CC)C=O |

Densidad |

0.891-0.898 |

Key on ui other cas no. |

34210-19-0 |

Descripción física |

colourless mobile liquid; powerful sharp-green aroma |

Solubilidad |

Insoluble in water; slightly soluble in propylene glycol; soluble in oils soluble (in ethanol) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.